

Mass Spectrometry Analysis of 5-Bromo-1-isopropyl-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-1-isopropyl-1H-indazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of **5-Bromo-1-isopropyl-1H-indazole**, a heterocyclic compound of interest in pharmaceutical research and development. This document outlines predicted mass spectral data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), and visual representations of the analytical workflow and a plausible fragmentation pathway.

Predicted Mass Spectrometry Data

Due to the limited availability of public domain mass spectrometry data for **5-Bromo-1-isopropyl-1H-indazole**, the following data is predicted based on the known fragmentation patterns of brominated compounds, N-alkylated indazoles, and general principles of mass spectrometry. The molecular weight of **5-Bromo-1-isopropyl-1H-indazole** is 239.11 g/mol .

Table 1: Predicted GC-MS (Electron Ionization - EI) Data for **5-Bromo-1-isopropyl-1H-indazole**

m/z (Predicted)	Relative Abundance (%)	Ion Identity (Proposed)	Notes
238/240	80	$[M]^+\bullet$	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
223/225	100	$[M-CH_3]^+$	Loss of a methyl group from the isopropyl moiety (base peak).
196/198	30	$[M-C_3H_7]^+$	Loss of the isopropyl radical.
117	45	$[C_7H_5N_2]^+$	Fragment corresponding to the indazole ring after loss of bromine and isopropyl group.
90	25	$[C_6H_4N]^+$	Further fragmentation of the indazole ring.

Table 2: Predicted LC-MS (Electrospray Ionization - ESI) Data for **5-Bromo-1-isopropyl-1H-indazole**

m/z (Predicted)	Ion Mode	Ion Identity (Proposed)
240/242	Positive	$[M+H]^+$
262/264	Positive	$[M+Na]^+$
278/280	Positive	$[M+K]^+$

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of **5-Bromo-1-isopropyl-1H-indazole**.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the fragmentation pattern of **5-Bromo-1-isopropyl-1H-indazole** under electron ionization.

Instrumentation:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).
- Mass Spectrometer: Quadrupole or Ion Trap mass analyzer with an electron ionization (EI) source.

Sample Preparation:

- Accurately weigh 1 mg of **5-Bromo-1-isopropyl-1H-indazole**.
- Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
- Vortex the solution to ensure complete dissolution.
- Transfer the solution to a 2 mL autosampler vial.

GC-MS Parameters:

- Inlet Temperature: 250 °C
- Injection Volume: 1 μ L
- Split Ratio: 20:1
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 280 °C.
 - Final hold: 5 minutes at 280 °C.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Energy: 70 eV
- Mass Range: m/z 50-400

Data Analysis:

- Process the acquired chromatogram and mass spectra using the instrument's software.
- Identify the peak corresponding to **5-Bromo-1-isopropyl-1H-indazole** and analyze its mass spectrum.
- Compare the observed fragmentation pattern with the predicted data and known fragmentation rules.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

Objective: To determine the accurate mass of the molecular ion and to analyze the compound in a less destructive manner.

Instrumentation:

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

- Mass Spectrometer: A time-of-flight (TOF), Orbitrap, or triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

- Prepare a stock solution of **5-Bromo-1-isopropyl-1H-indazole** at 1 mg/mL in methanol or acetonitrile.
- Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
- Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS Parameters:

- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C
- Injection Volume: 5 µL
- ESI Source Parameters (Positive Ion Mode):
 - Capillary Voltage: 3.5 kV

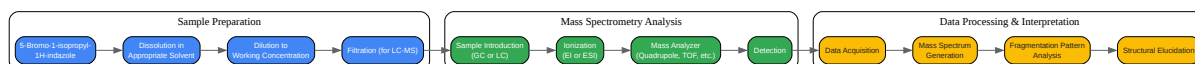
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Mass Range: m/z 100-500

Data Analysis:

- Analyze the data to identify the protonated molecular ion $[M+H]^+$ and any other adducts.
- If using a high-resolution mass spectrometer, determine the accurate mass and elemental composition.
- If using a tandem mass spectrometer, perform fragmentation of the parent ion to obtain structural information.

Visualizations

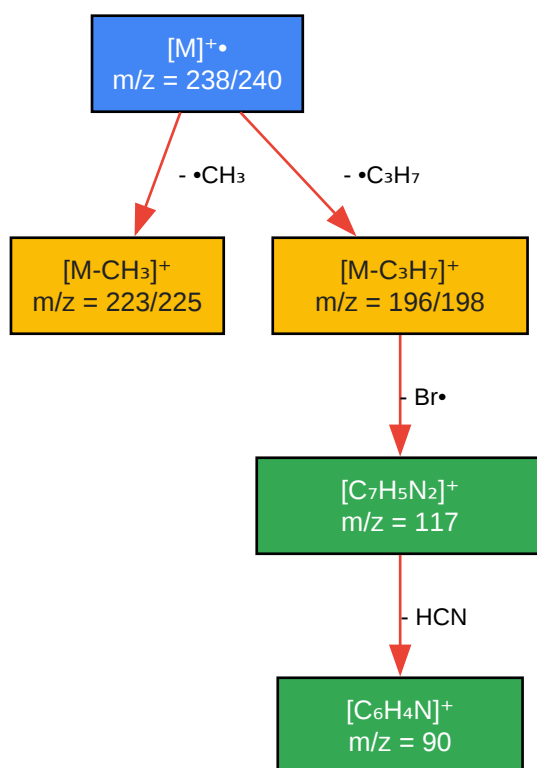
Experimental Workflow



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Caption: General workflow for the mass spectrometry analysis of a small molecule.

Predicted Fragmentation Pathway



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Caption: Predicted EI fragmentation of **5-Bromo-1-isopropyl-1H-indazole**.

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